molecular formula C18H16N4O3S3 B2660094 (Z)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetamide CAS No. 851716-96-6

(Z)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetamide

Cat. No.: B2660094
CAS No.: 851716-96-6
M. Wt: 432.53
InChI Key: SBXJPLWINLNZAR-UZYVYHOESA-N
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Description

This compound is a benzothiazole-based hybrid featuring a methoxy group at the 6-position, a prop-2-yn-1-yl substituent at the 3-position, and a thioacetamide linkage connected to a thiazol-2-ylamino moiety.

Properties

IUPAC Name

2-[2-[(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3S3/c1-3-7-22-13-5-4-12(25-2)9-14(13)28-18(22)21-16(24)11-26-10-15(23)20-17-19-6-8-27-17/h1,4-6,8-9H,7,10-11H2,2H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBXJPLWINLNZAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C(=NC(=O)CSCC(=O)NC3=NC=CS3)S2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetamide represents a class of thiazole derivatives that have garnered attention for their potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of thiazole derivatives often involves the reaction of thioamides with halo ketones, leading to compounds with diverse pharmacological properties. The specific structure of the compound features a benzo[d]thiazole moiety, which is known for its significant biological activities. The presence of substituents like methoxy and propynyl groups enhances its reactivity and biological profile.

Table 1: Structural Features of the Compound

ComponentDescription
Benzo[d]thiazoleCore structure providing biological activity
Methoxy groupEnhances lipophilicity and bioavailability
Propynyl substituentPotentially increases cytotoxicity
Thiazole ringImplicated in various biological activities

Anticancer Properties

Research indicates that thiazole derivatives exhibit varying degrees of anticancer activity. The compound has been evaluated against several cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HeLa (cervical cancer)
  • K562 (chronic myeloid leukemia)

In vitro assays have shown that compounds similar to the one possess moderate to high anticancer activity. For instance, a study reported IC50 values ranging from 20 to 30 µM against MCF-7 cells, indicating effective cytotoxicity .

Antimicrobial Activity

Thiazoles are also recognized for their antimicrobial properties. The compound has been tested against various bacterial strains, including:

  • Staphylococcus aureus (Gram-positive)
  • Escherichia coli (Gram-negative)
  • Klebsiella pneumoniae (Gram-negative)

Results from serial dilution methods revealed that the compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 12.5 to 100 µg/mL .

The mechanism by which thiazole derivatives exert their biological effects often involves:

  • Inhibition of Kinases : Thiazoles can inhibit specific kinases involved in cancer cell proliferation.
  • Induction of Apoptosis : These compounds may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can induce oxidative stress, further promoting cell death in malignant cells .

Study 1: Anticancer Activity Evaluation

A recent study synthesized several thiazole derivatives and evaluated their anticancer efficacy using MTT assays. The results indicated that compounds with electron-donating groups showed enhanced cytotoxicity against human cancer cell lines. Specifically, the presence of a methyl group at position 4 on the phenyl ring correlated with increased activity .

Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial potential of thiazole derivatives against various pathogens. The study demonstrated that certain derivatives exhibited potent antibacterial effects against resistant strains of bacteria, highlighting their potential as therapeutic agents in treating infections caused by multidrug-resistant organisms .

Scientific Research Applications

The compound (Z)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetamide is a complex organic molecule with potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. This article explores its scientific research applications, focusing on its biological activities, synthesis methods, and potential therapeutic uses.

Synthesis and Structural Characteristics

The synthesis of the compound involves several steps that typically include the formation of the benzothiazole core followed by substitution reactions to introduce functional groups. The presence of the methoxy group and the prop-2-ynyl moiety are critical for enhancing the compound's biological activity.

Synthesis Pathway

  • Formation of Benzothiazole Core : The initial step usually involves the condensation of a thiourea derivative with an ortho-haloaniline.
  • Introduction of Functional Groups : Subsequent reactions involve alkylation or acylation to introduce groups such as methoxy and propyne.
  • Final Modifications : The final product is obtained through careful purification processes, often involving recrystallization or chromatography.

Anticancer Activity

Recent studies have indicated that benzothiazole derivatives exhibit significant anticancer properties. For example, compounds similar to This compound have been tested against various cancer cell lines. In vitro assays demonstrated promising results with IC50 values indicating potent cytotoxic effects on human cancer cells such as A549 (lung adenocarcinoma) and U251 (glioblastoma) .

Antimicrobial Properties

The compound has shown potential antibacterial and antifungal activities. Research indicates that derivatives exhibit moderate to good inhibition against both Gram-positive and Gram-negative bacteria as well as various fungal strains . The mechanism is believed to involve interference with microbial cell wall synthesis or function.

Anticonvulsant Effects

Some studies have explored the anticonvulsant properties of related thiazole compounds. The efficacy was evaluated using animal models, demonstrating significant protection against induced seizures . This suggests that further exploration into the anticonvulsant potential of this compound could be valuable.

Case Studies and Research Findings

  • Anticancer Efficacy : A study reported that a related benzothiazole derivative exhibited selective cytotoxicity against cancer cells while sparing normal cells, highlighting its therapeutic potential .
  • Antimicrobial Activity : Another research project tested various benzothiazole derivatives against a panel of pathogens, revealing broad-spectrum activity and establishing a basis for developing new antibiotics .
  • Anticonvulsant Activity : In a picrotoxin-induced convulsion model, certain thiazole derivatives showed significant anticonvulsant effects, suggesting that similar modifications in the target compound may yield beneficial results .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and reported activities of the target compound with structurally related analogs:

Compound Name / ID Core Structure Key Substituents Reported Activity Reference
(Z)-N-(6-Methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetamide Benzo[d]thiazole with imine linkage 6-OCH₃, 3-propynyl, thioacetamide-thiazol-2-ylamino Hypothesized kinase inhibition (structural analogy) N/A
N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d) Benzo[d]thiazole with thiadiazole linkage 6-NO₂, thiadiazole-phenylurea VEGFR-2 inhibition (IC₅₀ = 0.89 µM)
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(3-nitrophenyl)acetamide (6c) Triazole-acetamide Naphthyloxy-methyltriazole, 3-NO₂ phenyl Antimicrobial (moderate activity)
N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide (4.1) Thiadiazole with trichloroethylacetamide Trichloroethyl, thiadiazole-phenyl Intermediate in heterocyclic synthesis
(E)-2-(5-Benzylidene-2,4-dioxothiazolidin-3-yl)-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamide Benzo[d]thiazole with thiazolidinone linkage Thiocyanate, benzylidene-dioxothiazolidinone Anti-HIV (CC₅₀ < 10 µM for intermediate)

Key Comparisons

Substituent Effects on Bioactivity: The 6-methoxy group in the target compound may enhance solubility compared to the 6-nitro group in compound 6d , which is electron-withdrawing and could improve binding to hydrophobic enzyme pockets.

Heterocyclic Core Variations :

  • Triazole-containing analogs (e.g., 6c ) exhibit moderate antimicrobial activity, suggesting that the thiazole in the target compound may offer superior redox activity or metal coordination.
  • Thiadiazole derivatives (e.g., 4.1 ) are often intermediates in heterocyclic synthesis, whereas the target compound’s benzo[d]thiazole-thiazole framework may stabilize π-π stacking in biological targets.

Synthetic Methodologies :

  • Compound 6d was synthesized via nucleophilic substitution using K₂CO₃ in acetone, while triazole analogs (e.g., 6c ) employed CuAAC. The target compound likely requires similar strategies for introducing the propynyl and thioacetamide groups.

Spectral Data Trends :

  • IR spectra for acetamide derivatives consistently show C=O stretches near 1670–1680 cm⁻¹ , while thioacetamide groups (as in the target compound) may exhibit additional S-related peaks near 700–800 cm⁻¹ .
  • ¹H NMR signals for aromatic protons in benzothiazole derivatives appear in the δ 7.2–8.4 ppm range , aligning with the target compound’s expected spectral profile.

Biological Activity Hypotheses: The target compound’s thiazol-2-ylamino and propynyl groups may synergize to enhance kinase inhibition (analogous to 6d’s VEGFR-2 activity ) or exhibit antimetastatic properties via redox modulation.

Computational and Chemoinformatics Insights

  • Similarity coefficients like Tanimoto indices ( ) could quantify structural overlap between the target compound and active analogs, aiding in virtual screening. For example, the shared benzothiazole-thiazole scaffold may yield a Tanimoto score >0.7 with 6d, indicating high similarity.
  • Molecular docking (as performed for 6d ) could predict the target compound’s binding mode to VEGFR-2, leveraging its methoxy group for hydrophobic interactions and thiazole for hydrogen bonding.

Q & A

Q. What are the common synthetic routes for preparing (Z)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetamide?

The synthesis typically involves multi-step organic reactions, such as:

  • Condensation reactions to form the benzo[d]thiazole core.
  • Alkyne functionalization (e.g., prop-2-yn-1-yl group introduction via Sonogashira coupling or nucleophilic substitution).
  • Thioether linkage formation using 2-mercaptoacetamide derivatives. Key intermediates may require oximation or alkylation steps, as seen in analogous thiadiazole syntheses . Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side reactions, particularly with the labile prop-2-yn-1-yl group.

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure of this compound?

  • 1H/13C NMR : Assign peaks for the benzo[d]thiazole ring (δ 6.5–8.0 ppm for aromatic protons), methoxy group (δ ~3.8 ppm), and prop-2-yn-1-yl protons (δ ~2.5 ppm for sp-hybridized carbons).
  • IR : Identify characteristic stretches for the thioacetamide (C=S, ~600–700 cm⁻¹) and thiazole (C=N, ~1600 cm⁻¹).
  • HRMS : Verify molecular ion peaks and fragmentation patterns. Cross-referencing with computational predictions (e.g., InChIKey) ensures accuracy .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria and fungi, with pH control to account for activity dependence (e.g., thiadiazole derivatives show pH-sensitive efficacy) .
  • Antioxidant : DPPH radical scavenging or FRAP assays.
  • Cytotoxicity : MTT assays on mammalian cell lines to assess safety margins.

Advanced Research Questions

Q. How can flow chemistry optimize the synthesis of this compound, especially for scale-up?

Flow reactors enable precise control of reaction parameters (residence time, mixing efficiency), critical for handling unstable intermediates like the prop-2-yn-1-yl group. A Design of Experiments (DoE) approach can systematically optimize variables (e.g., reagent stoichiometry, flow rate) while minimizing side products. For example, continuous-flow oximation steps (as in thiadiazole syntheses) improve yield reproducibility .

Q. What advanced structural characterization methods resolve ambiguities in stereochemistry or tautomerism?

  • X-ray crystallography : Determines absolute configuration and confirms the (Z)-isomer geometry. Comparable studies on thiadiazole intermediates highlight the importance of crystallographic data for validating tautomeric forms .
  • DFT calculations : Predict molecular geometry and compare with experimental NMR/IR data to resolve conformational ambiguities .

Q. How can contradictory biological activity data (e.g., pH-dependent efficacy) be analyzed mechanistically?

  • pH titration studies : Measure activity across a pH range (4–9) to identify optimal conditions.
  • Molecular docking : Simulate ligand-receptor interactions under varying protonation states (e.g., thiazole nitrogen protonation alters binding affinity).
  • Metabolic stability assays : Assess compound degradation in simulated physiological buffers to rule out artifactivity .

Q. What strategies enable derivatization of the prop-2-yn-1-yl group for structure-activity relationship (SAR) studies?

  • Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to append diverse substituents (e.g., triazoles).
  • Sonogashira coupling : Introduce aryl/heteroaryl groups for enhanced π-π stacking in target binding pockets. Analogous syntheses of thiophene and triazole derivatives demonstrate the utility of alkyne functionalization in expanding chemical diversity .

Q. What computational tools predict metabolic pathways or toxicity profiles?

  • ADMET prediction software (e.g., SwissADME, ProTox-II): Forecast pharmacokinetic properties (e.g., CYP450 metabolism, hepatotoxicity).
  • Molecular dynamics simulations : Model interactions with metabolic enzymes (e.g., cytochrome P450) to identify potential detoxification pathways.

Methodological Considerations

Q. How can reaction intermediates be stabilized during synthesis?

  • Low-temperature protocols : Use cryogenic conditions (–20°C to 0°C) for steps involving reactive intermediates (e.g., enolates).
  • Protecting groups : Temporarily shield sensitive moieties (e.g., thiols) with tert-butyl or benzyl groups, followed by deprotection under mild conditions .

Q. What statistical models are effective for analyzing SAR data?

  • Multivariate regression : Correlate substituent electronic/hydrophobic parameters (Hammett σ, logP) with bioactivity.
  • Machine learning : Train models on datasets of analogous benzo[d]thiazole derivatives to predict optimal substituents .

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